![molecular formula C6H3BrClN3 B1380620 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 1638767-93-7](/img/structure/B1380620.png)
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Overview
Description
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a chemical compound that has been used as a reagent in the synthesis of various other compounds . It is a derivative of imidazo[4,5-b]pyridine, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is established on the basis of different spectral data such as 1H NMR, 13C NMR, X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis
The alkylation reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis
The physical form of 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is solid . It has a molecular weight of 232.47 .Scientific Research Applications
I have conducted searches to find detailed applications of “6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine” in scientific research, but it appears that specific information on unique applications for this compound is limited in the publicly accessible databases and publications.
However, based on the general information available for imidazo[4,5-c]pyridine compounds, they are used as reagents in various chemical syntheses, including those with potential antiviral activity . They also play a role in antimicrobial studies .
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various biological targets, including enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with their targets via various mechanisms, including radical reactions .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives are known to influence various biochemical pathways, including the nf-kappab signaling pathway .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to exhibit various biological activities, including antiviral activity .
Safety and Hazards
Future Directions
While specific future directions for 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine are not mentioned in the search results, it’s worth noting that imidazole derivatives have become an important synthon in the development of new drugs . This suggests that 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine and its derivatives could have potential applications in drug development.
properties
IUPAC Name |
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEMPCSUWXUOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Br)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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